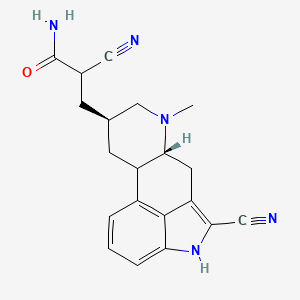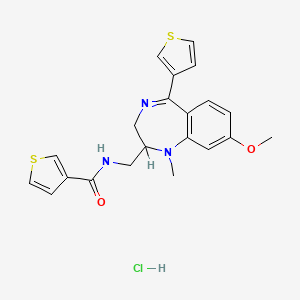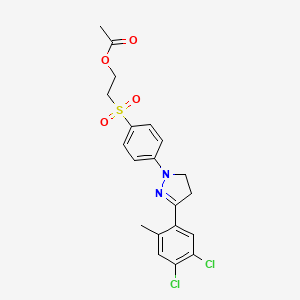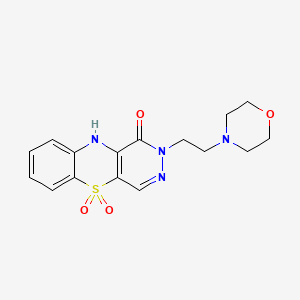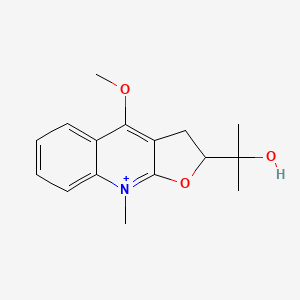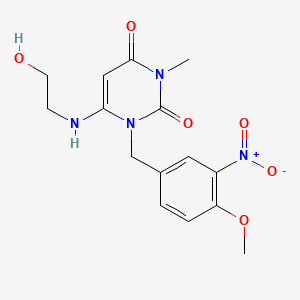
2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- is a complex organic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- typically involves multi-step organic reactions. The starting materials often include pyrimidinedione derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidinedione derivatives with different substituents. Examples include:
- 2,4(1H,3H)-Pyrimidinedione, 6-amino-1-methyl-3-phenyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-phenyl-3-methyl-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-((2-hydroxyethyl)amino)-1-((4-methoxy-3-nitrophenyl)methyl)-3-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
121593-81-5 |
|---|---|
Molekularformel |
C15H18N4O6 |
Molekulargewicht |
350.33 g/mol |
IUPAC-Name |
6-(2-hydroxyethylamino)-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N4O6/c1-17-14(21)8-13(16-5-6-20)18(15(17)22)9-10-3-4-12(25-2)11(7-10)19(23)24/h3-4,7-8,16,20H,5-6,9H2,1-2H3 |
InChI-Schlüssel |
GUDIAFFENVXUOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



